乙酰乙酸钠

描述

Synthesis Analysis

The synthesis of sodium acetoacetate involves several chemical routes, often starting from acetate sources. An example of synthesis can be seen in the dairy industry, where sodium acetate is fed to dairy cows to increase milk fat yield, indicating its metabolic conversion to acetoacetate among other products (Urrutia et al., 2019). Although not directly synthesizing sodium acetoacetate, this highlights acetate's role in biochemical synthesis pathways.

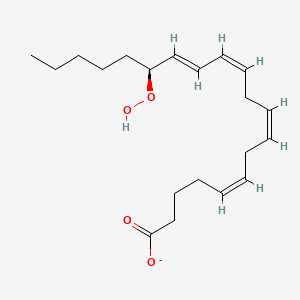

Molecular Structure Analysis

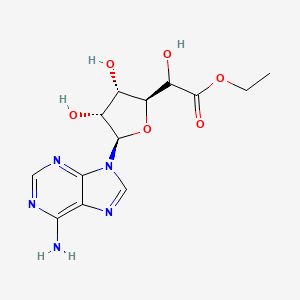

The molecular structure of sodium acetoacetate allows it to participate in various chemical reactions. Its structure comprises an acetate group attached to a ketone, making it reactive in both nucleophilic and electrophilic attacks. This dual reactivity is crucial for its involvement in synthetic pathways, such as in the synthesis of starch acetates where acetoacetate functions as an intermediate or catalyst (Volkert et al., 2010).

Chemical Reactions and Properties

Sodium acetoacetate is versatile in chemical reactions, including esterification and acylation. It serves as a catalyst in the stereoselective synthesis of Z-isoxazol-5(4H)-ones derivatives, demonstrating its ability to influence the outcome of chemical reactions significantly (Parveen et al., 2020). This versatility is attributed to its chemical structure, which readily undergoes transformations under various conditions.

科学研究应用

癌症治疗和管理

乙酰乙酸钠 (AcAc): 已被确定为一种潜在的癌症治疗药物,因为它具有抑制肿瘤细胞增殖的能力。 研究表明 AcAc 可以增强抗癌药物的疗效 。例如,在放射性碘难治性分化型甲状腺癌 (RAIR-DTC) 的背景下,这是一种治疗选择有限且预后不良的疾病,AcAc 显示出希望。据观察,它可以增加钠碘同向转运蛋白 (NIS) 和促甲状腺激素受体 (TSHR) 的表达,这些对于甲状腺细胞中的碘摄取至关重要。 这导致放射性碘摄取增加并表现出抗肿瘤作用,表明 AcAc 可能是 RAIR-DTC 生酮饮食疗法的宝贵补充 .

代谢研究

在代谢研究中,AcAc 作为酮体代谢的生物标志物发挥着重要作用。RAIR-DTC 患者的代谢特征与非放射性碘难治性患者不同,RAIR 患者的 AcAc 水平明显低于非难治性患者。 代谢途径的这种差异突出了酮体代谢在甲状腺癌中的重要性,并将 AcAc 定位为进一步研究代谢紊乱的关键分子 .

生物传感器开发

AcAc 在生物传感器的开发中也发挥着重要作用。对 AcAc 敏感的工程生物传感器可用于各种环境应用。 通过重新利用细菌的传感机制,研究人员构建了对 AcAc 存在做出反应的新型生物传感器,AcAc 在人类健康和生物学中发挥着多种作用 。这些生物传感器在医疗诊断和环境监测中具有潜在的应用。

营养科学

在营养科学领域,AcAc 是研究生酮饮食影响的关键分子。作为一种酮体,AcAc 的水平在生酮饮食期间升高,这与各种健康益处相关,包括体重管理和改善代谢健康。 对 AcAc 的研究可以提供关于生酮饮食如何影响疾病进展和治疗结果的见解 .

作用机制

Target of Action

Sodium acetoacetate primarily targets the enzyme Fumarylacetoacetase . This enzyme plays a crucial role in the tyrosine and phenylalanine catabolism pathway, which is involved in the breakdown of these amino acids .

Mode of Action

Sodium acetoacetate acts as an electrogenic sodium (Na+) and chloride (Cl-) dependent sodium-coupled solute transporter . This includes the transport of monocarboxylates, which are short-chain fatty acids including L-lactate and D-lactate .

Biochemical Pathways

Sodium acetoacetate affects several biochemical pathways. It plays a role in the metabolism of tyrosine and butyrate . It is also involved in the metabolic pathway of fatty acid biosynthesis and the metabolism of phenylalanine and tyrosine . Furthermore, it is part of the ketone body metabolism, which is crucial for energy production, especially in the brain during periods of fasting .

Pharmacokinetics

A study involving rapid intravenous administration of sodium acetoacetate showed that it was quickly absorbed and metabolized .

Result of Action

The action of sodium acetoacetate results in increased concentrations of acetoacetate and β-hydroxybutyrate in the blood . These are key components of ketone bodies, which serve as an important energy source, especially for the brain during periods of fasting or intense exercise . Furthermore, the action of sodium acetoacetate can lead to a significant increase in serum insulin concentration .

Action Environment

The action of sodium acetoacetate can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment .

安全和危害

未来方向

属性

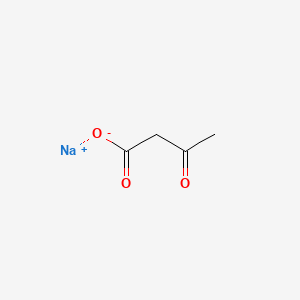

IUPAC Name |

sodium;3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3.Na/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKCMIIOSJFOTD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

541-50-4 (Parent) | |

| Record name | Sodium acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50211361 | |

| Record name | Butanoic acid, 3-oxo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

623-58-5 | |

| Record name | Sodium acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-oxo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1695FR4Z0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does sodium acetoacetate impact glucose metabolism in different physiological states?

A: Sodium acetoacetate infusion has been shown to decrease basal glucose utilization in normal humans but does not affect insulin-stimulated glucose utilization. [] In fed rats, sodium acetoacetate infusion lowers blood glucose concentration, while in starved or diabetic rats, no significant change is observed. [] This suggests a complex interplay between sodium acetoacetate, insulin sensitivity, and nutritional state.

Q2: Can sodium acetoacetate be utilized by the brain as an energy source?

A: Yes, the brain can utilize ketone bodies like sodium acetoacetate for energy, especially during periods of prolonged starvation. Studies in rats have shown that the brain increases its utilization of ketone bodies proportionally with their blood concentrations during starvation. [] Notably, the brain of suckling rats exhibits a significantly higher capacity to utilize ketone bodies compared to adult rats. []

Q3: How does sodium acetoacetate affect insulin secretion?

A: Sodium acetoacetate can stimulate insulin secretion, as demonstrated in dogs and humans. [, ] This effect is more pronounced in portal vein blood compared to peripheral blood, suggesting rapid hepatic clearance of insulin. [, ] Notably, the presence of glucose appears to be permissive for this insulinotropic effect. []

Q4: Can sodium acetoacetate administration induce a diabetic-like state in animals?

A: Prolonged administration of sodium acetoacetate can lead to metabolic disturbances resembling diabetes in rabbits. [] Daily injections of progressively increasing doses cause progressive hyperglycemia, decreased glucose tolerance, and depletion of liver and muscle glycogen. [] This highlights the potential metabolic consequences of prolonged exposure to high levels of sodium acetoacetate.

Q5: How does sodium acetoacetate influence the metabolism of other nutrients?

A: Sodium acetoacetate can influence the metabolism of various nutrients. In rats, it increases urinary excretion of tryptophan metabolites, particularly kynurenine, hydroxykynurenine, and xanthurenic acid. [] Prolonged administration in rabbits can also lead to riboflavin and nicotinic acid deficiency, marked by decreased blood levels, reduced urinary excretion, and severe skin lesions. []

Q6: Does sodium acetoacetate impact tumor cell proliferation?

A: Emerging research suggests that sodium acetoacetate, along with other ketone bodies, can inhibit the proliferation of various cancer cell lines, including colon, ovarian, cervical, and breast cancer cells. [, ] While not directly cytotoxic, sodium acetoacetate appears to block cancer cell proliferation, potentially by interfering with their metabolic pathways. [, ] Additionally, sodium acetoacetate has been shown to enhance the efficacy of certain chemotherapeutic agents like rapamycin, methotrexate, and PNC-27. [, ]

Q7: Can sodium acetoacetate be used to study ketone body kinetics?

A: Yes, stable isotope-labeled sodium acetoacetate, such as 1,3-13C2 sodium acetoacetate, has been successfully employed in tracer studies to investigate ketone body kinetics in humans and animals. [, ] These studies provide valuable insights into the production, utilization, and interconversion rates of ketone bodies in various physiological and disease states.

Q8: What is the molecular formula and weight of sodium acetoacetate?

A8: The molecular formula for sodium acetoacetate is C4H5NaO3, and its molecular weight is 124.08 g/mol.

Q9: Has the mechanism of trifluoromethylation using Umemoto's reagent with sodium acetoacetate been investigated?

A: Yes, computational studies using density functional theory (DFT) have been employed to investigate the mechanism of trifluoromethylation of sodium acetoacetate with Umemoto's reagent. [] Calculations suggest that the reaction proceeds through a backside attack mechanism, providing insights into the reactivity and potential applications of sodium acetoacetate in synthetic chemistry. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

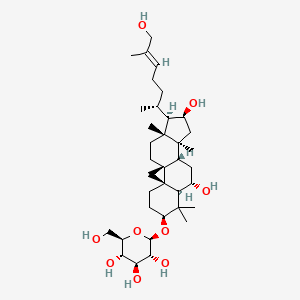

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1259981.png)

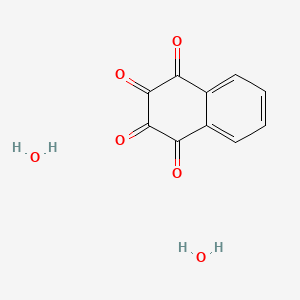

![(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1259989.png)